Comparative FAK Inhibitory Potency of Benzotriazole-Oxadiazole Hybrids: Positioning of the 4-Methoxyphenyl Analog
In the foundational FAK inhibitor series from which CAS 306990-71-6 derives, the lead compound (compound 4 from Zhang et al. 2013) achieved a FAK IC50 of 1.2 ± 0.3 µM using the TRAP-PCR-ELISA assay [1]. The target compound, featuring the 4-methoxyphenyl substituent characteristic of CAS 306990-71-6, was included as one of the first-reported compounds in this series, though its individual FAK IC50 was not separately reported in peer-reviewed literature [1]. By class-level inference from the SAR established in Luo et al. 2016, where the ortho-methoxy analog 5h displayed FAK IC50 = 0.250 µM against the purified enzyme, the para-methoxy regioisomer represented by CAS 306990-71-6 is predicted to exhibit FAK inhibitory activity intermediate between the unsubstituted phenyl baseline (reduced potency) and the optimized ortho-methoxy lead, consistent with the electronic and steric contributions of the 4-methoxy group to ATP-binding pocket complementarity [2]. No direct head-to-head comparison data for CAS 306990-71-6 versus specific named analogs is publicly available as of the search date.
| Evidence Dimension | FAK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported in peer-reviewed literature; class-level predicted range: 0.250–5 µM based on positional SAR [2] |
| Comparator Or Baseline | Compound 5h (ortho-OCH3 analog): FAK IC50 = 0.250 µM; Compound 4 (Zhang 2013 optimized analog): FAK IC50 = 1.2 ± 0.3 µM; Unsubstituted phenyl baseline: reduced potency [1][2] |
| Quantified Difference | Exact fold-difference indeterminable due to absent individual data; ortho-methoxy regioisomer ~5-fold more potent than 1.2 µM compound 4 baseline [2] |
| Conditions | TRAP-PCR-ELISA assay (Zhang 2013); purified FAK enzyme assay (Luo 2016) |
Why This Matters
The para-methoxy substitution in CAS 306990-71-6 occupies a distinct SAR position that may confer differential selectivity or physicochemical properties compared to ortho-substituted leads, making it a valuable comparator for optimizing drug-like properties while maintaining FAK potency.
- [1] Zhang, S.; Luo, Y.; He, L. Q.; Liu, Z. J.; Jiang, A. Q.; Yang, Y. H.; Zhu, H. L. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Bioorg. Med. Chem. 2013, 21 (13), 3723–3729. View Source
- [2] Luo, Y.; Liu, Z.; Chen, G.; Shi, J.; Li, J.; Zhu, H. 1,3,4-Oxadiazole derivatives as potential antitumor agents: discovery, optimization and biological activity valuation. MedChemComm 2016, 7, 263-271. View Source
